

A Technical Guide to Boc-Orn(Alloc)-OH: Synthesis and Application

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Compound of Interest

Compound Name: Boc-Orn(Alloc)-OH

Cat. No.: B557112

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of $N\alpha$ -Boc- $N\delta$ -Alloc-L-ornithine (**Boc-Orn(Alloc)-OH**), a key building block in modern peptide chemistry. Its unique orthogonal protecting group strategy offers precise control over the synthesis of complex peptides, making it a valuable tool in drug discovery and development.

Core Molecular Data

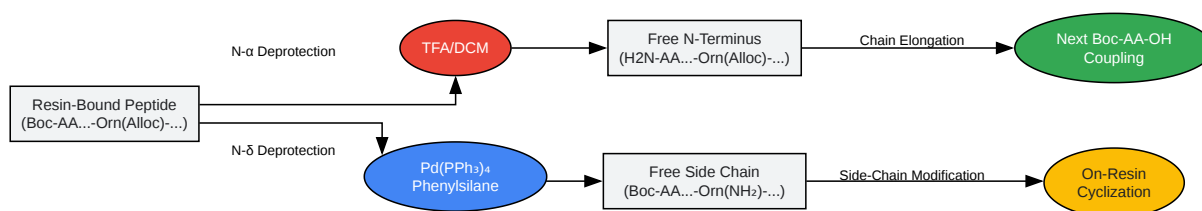
Boc-Orn(Alloc)-OH is a derivative of the non-proteinogenic amino acid ornithine, featuring two distinct protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group at the α -amino position and the palladium-labile allyloxycarbonyl (Alloc) group on the δ -amino side chain. This orthogonal arrangement is fundamental to its utility in complex peptide synthesis.

Property	Value
Molecular Weight	316.35 g/mol
Molecular Formula	$C_{14}H_{24}N_2O_6$
CAS Number	171820-74-9

Orthogonal Protection Strategy in Peptide Synthesis

The primary advantage of **Boc-Orn(Alloc)-OH** lies in its orthogonal protection scheme. The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid - TFA), while the Alloc group is stable to acid but is selectively removed by a palladium(0) catalyst.[1] This allows for the specific deprotection and modification of the ornithine side chain while the peptide backbone remains protected, a critical feature for synthesizing cyclic or branched peptides.[2]

The ability to perform on-resin cyclization is a key application. After assembling a linear peptide using standard Boc solid-phase peptide synthesis (SPPS), the Alloc group on an ornithine residue can be selectively removed. The now-free side-chain amine can then be reacted with the C-terminal carboxylic acid (or another activated side chain) to form a lactam bridge, creating a conformationally constrained cyclic peptide. Such cyclic peptides often exhibit enhanced metabolic stability, receptor affinity, and bioavailability compared to their linear counterparts, making them attractive candidates for therapeutic development.[3]



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Caption: Orthogonal deprotection of **Boc-Orn(Alloc)-OH**.

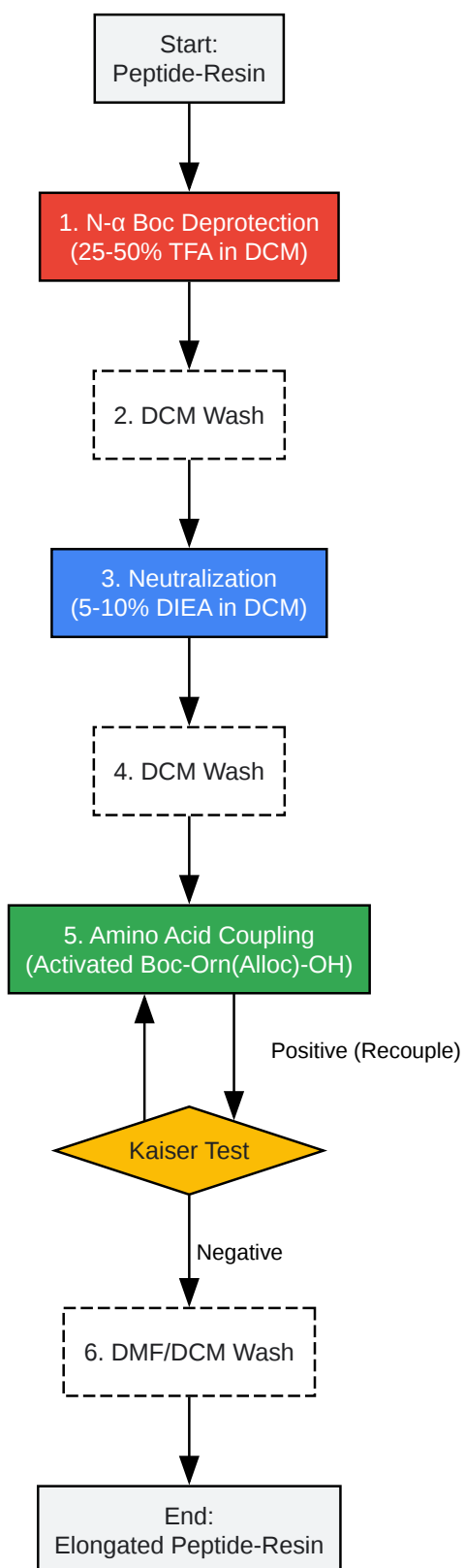
Experimental Protocols

The following protocols outline the key steps for the incorporation of **Boc-Orn(Alloc)-OH** into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS) and the subsequent selective deprotection of the Alloc group.

Protocol 1: Boc-SPPS Coupling Cycle

This protocol describes a single cycle for adding an amino acid to a growing peptide chain on a solid support, such as Merrifield resin.

- Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30-60 minutes in a fritted reaction vessel.
- Boc Deprotection:
 - Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes, then drain.[4]
 - Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes to ensure complete removal of the N-terminal Boc group.[4]
 - Drain the solution and wash the peptide-resin thoroughly with DCM (3-5 times).[4]
- Neutralization:
 - Neutralize the resulting N-terminal ammonium trifluoroacetate salt by washing the resin with a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step.[4][5]
 - Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[5]
- Amino Acid Coupling (**Boc-Orn(Alloc)-OH**):
 - Activation: In a separate vial, dissolve **Boc-Orn(Alloc)-OH** (3 equivalents relative to resin loading) and an activating agent such as HOBt (3 equivalents) in a minimal amount of DMF. Cool the solution to 0°C. Add DCC (3 equivalents) and allow pre-activation to proceed for 10-15 minutes.[4]
 - Coupling: Filter the activated amino acid solution to remove the dicyclohexylurea (DCU) byproduct and add it to the neutralized peptide-resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature.
 - Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (colorless/yellow beads) indicates complete coupling.[6]
- Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove unreacted reagents and byproducts.



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Caption: General workflow for a Boc-SPPS coupling cycle.

Protocol 2: Selective On-Resin Alloc Deprotection

This protocol is performed on the fully assembled, N-terminally protected peptide-resin to selectively deprotect the ornithine side chain.

- Resin Preparation: Wash the peptide-resin thoroughly with DCM (3-5 times) and keep it swelled in DCM in a sealed reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
- Deprotection Cocktail:
 - In a separate flask, dissolve the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 equivalents relative to resin loading), in anhydrous DCM.^[7]
 - Add the allyl scavenger, such as Phenylsilane (PhSiH₃) (20-25 equivalents).^[2]
- Reaction:
 - Add the deprotection cocktail to the peptide-resin.
 - Agitate the mixture at room temperature for 20-40 minutes. The reaction vessel may be protected from light.
 - Drain the solution. For complete removal, this deprotection step is often repeated once.^[7]
- Washing:
 - Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash sequence is:
 - DCM (3-5 times)
 - A solution of a chelating agent like Sodium N,N-diethyldithiocarbamate in DMF to scavenge residual palladium.
 - DMF (3-5 times)

- DCM (3-5 times)
- Confirmation: The successful deprotection of the Alloc group can be confirmed by cleaving a small amount of resin and analyzing the peptide by mass spectrometry. The resulting free amine on the ornithine side chain is now available for subsequent modification, such as cyclization.

Application in Drug Discovery

The use of orthogonally protected amino acids like **Boc-Orn(Alloc)-OH** is a cornerstone of modern medicinal chemistry for the development of peptide-based therapeutics. The ability to create cyclic peptides allows for the generation of molecules with improved pharmacological properties.[2] While specific signaling pathways are target-dependent, peptides containing modified ornithine residues are used to develop agonists or antagonists for a variety of receptors, enzyme inhibitors, and antimicrobial agents. The conformational constraint imposed by cyclization can lock the peptide into a bioactive conformation, leading to higher potency and selectivity for its biological target.[3]

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